Furfuryl aminopyridine

CAS No.:

Cat. No.: VC13905071

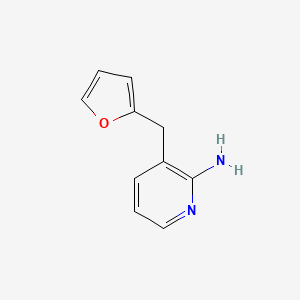

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 3-(furan-2-ylmethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C10H10N2O/c11-10-8(3-1-5-12-10)7-9-4-2-6-13-9/h1-6H,7H2,(H2,11,12) |

| Standard InChI Key | SNQNGKPFSDSYNN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)N)CC2=CC=CO2 |

Introduction

Structural and Chemical Properties

Molecular Characteristics

Furfuryl aminopyridine features a pyridine ring linked to a furfuryl group via an amine bridge. The IUPAC name is 3-(furan-2-ylmethyl)pyridin-2-amine, and its structure is validated by spectral data (IR, NMR) and computational studies . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 174.20 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | ~1.10 g/cm³ (estimated) | |

| pKa | ~9.12 (amine group) | |

| Solubility | Soluble in polar solvents |

The compound’s basicity (pKa ≈ 9.12) arises from the pyridine nitrogen, while the furan ring contributes to its aromatic stability . Computational studies using semi-empirical methods (AM1/PM3) have modeled vibrational modes of analogous Schiff bases, confirming structural integrity .

Synthesis Methods

Catalytic Hydrogenation

Furfuryl aminopyridine is synthesized via catalytic hydrogenation of furfural derivatives using nickel catalysts under optimized conditions (50–110°C, 5–150 atm). This method achieves high yields (>90%) and is scalable for industrial production .

Reductive Amination

Reductive amination of furfuryl alcohol with ammonia or primary amines employs Ru-MACHO-BH complexes, yielding furfurylamines with >90% efficiency under base-free conditions . For example, reacting furfural with aniline using 0.5 mol% Ru-MACHO-BH and MgSO₄ produces N-(furan-2-ylmethyl)aniline in 93% yield .

Hypohalite-Mediated Reactions

An improved industrial process involves reacting pyridine carboxamide with hypohalites (e.g., NaOCl) in solvent-free conditions, followed by hydrolysis and isolation using solvents like furfuryl alcohol . This method reduces hazardous byproducts and achieves >99% HPLC purity .

Applications

Pharmaceutical Intermediates

Furfuryl aminopyridine serves as a key intermediate in synthesizing:

-

Anticancer agents: Derivatives exhibit antiproliferative activity against colon cancer cells by inducing mitochondrial apoptosis.

-

Neurological drugs: Analogues of 4-aminopyridine (e.g., fampridine) treat multiple sclerosis by improving nerve conduction .

-

Antimicrobials: Schiff base complexes with Co(II) and Zn(II) show enhanced bioactivity .

Agrochemicals

The compound is utilized in herbicides and fungicides. For instance, 3-aminopyridine derivatives act as potent fungicidal agents, protecting crops like rice and wheat .

Materials Science

-

Coordination polymers: Furfuryl aminopyridine forms stable complexes with transition metals (e.g., Co, Zn), used in photoluminescent materials .

-

Biobased polymers: It is a precursor for polyamides derived from 5-hydroxymethylfurfural (HMF), a biomass platform chemical .

Recent Advances

Green Synthesis

Hydrotalcite-derived Ni catalysts enable direct amination of furfuryl alcohol with NH₃ via a hydrogen-borrowing mechanism, achieving 84.1% yield at 180°C . This method avoids stoichiometric reductants and aligns with green chemistry principles.

Stability Challenges

Catalyst deactivation due to Ni₃N formation remains a hurdle in nickel-catalyzed reactions . Strategies like optimizing Ni/Al ratios and calcination temperatures (600°C) improve catalyst longevity .

Future Directions

-

Drug discovery: Structural modifications to enhance bioavailability and target specificity.

-

Sustainable production: Scaling Ru- and Ni-catalyzed methods for industrial adoption.

-

Advanced materials: Exploring conductive polymers and MOFs derived from furfuryl aminopyridine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume